
Cinnamyl pieprazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamyl piperazine hydrochloride (CPH) is a synthetic compound used in the field of drug research. It is a derivative of piperazine and is a white, crystalline solid. CPH is a versatile compound used in a variety of scientific research applications, ranging from biochemical and physiological studies to drug development.
Aplicaciones Científicas De Investigación
Anticancer Potential
Cinnamic acid derivatives, including those structurally related to cinnamyl piperazine hydrochloride, have been investigated for their anticancer properties. These compounds exhibit a range of mechanisms against cancer cells, such as anti-proliferation, induction of apoptosis, and inhibition of angiogenesis. The anticancer efficacy of cinnamoyl derivatives is attributed to their chemical reactivity, allowing for various biological interactions that can target cancer cells. This research suggests a promising avenue for developing novel anticancer agents based on cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).
Diabetes Management
Cinnamaldehyde, another compound related to cinnamyl piperazine hydrochloride, has shown potential in managing diabetes and its complications. Studies highlight its ability to improve glucose and lipid metabolism in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. This compound acts through various signaling pathways, offering a multifaceted approach to diabetes management (Zhu et al., 2017).
Antimicrobial Activities
Research has also delved into the antimicrobial properties of cinnamic acid derivatives, including their efficacy against a wide range of pathogenic bacteria and fungi. These compounds can disrupt microbial cell membranes, leading to the inhibition of microbial growth. Such properties make cinnamic acid derivatives promising candidates for developing new antimicrobial agents, potentially addressing the rising concern of antibiotic resistance (Friedman, 2017).
Mecanismo De Acción
While the specific mechanism of action for Cinnamyl pieprazine hydrochloride is not available, piperazine, a related compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Direcciones Futuras
The future directions for research on Cinnamyl pieprazine hydrochloride and related compounds could involve the exploration of selective C–H functionalization of the piperazine ring . Additionally, the synthesis and pharmacological evaluation of novel fluorinated cinnamoylpiperazine derivatives as potential monoamine oxidase B (MAO-B) ligands could be a promising area of research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cinnamyl piperazine hydrochloride can be achieved through a multi-step reaction process. The first step involves the protection of cinnamaldehyde, followed by a Michael addition reaction with piperazine. The resulting compound is then deprotected, and the hydrochloride salt is formed through acid-base reaction.", "Starting Materials": [ "Cinnamaldehyde", "Piperazine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Acetic anhydride", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cinnamaldehyde is dissolved in methanol and reacted with acetic anhydride in the presence of sodium bicarbonate to form cinnamaldehyde diacetate.", "Step 2: Piperazine is dissolved in chloroform and added dropwise to the cinnamaldehyde diacetate solution. The reaction mixture is stirred at room temperature for several hours to form cinnamyl piperazine.", "Step 3: The cinnamyl piperazine is deprotected by treatment with hydrochloric acid in methanol.", "Step 4: The resulting cinnamyl piperazine hydrochloride salt is obtained by addition of hydrochloric acid to the reaction mixture followed by neutralization with sodium hydroxide." ] } | |
| 163596-56-3 | |
Fórmula molecular |
C13H19ClN2 |
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
1-(3-phenylprop-2-enyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H |
Clave InChI |
UMFBQHJNONURJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |
SMILES canónico |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


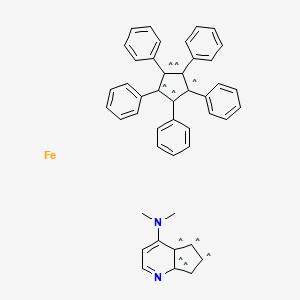
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B1143157.png)
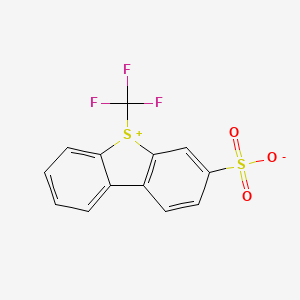
![4-[(2Z)-2-Buten-1-ylamino]-2-hydroxybenzoic acid](/img/structure/B1143160.png)

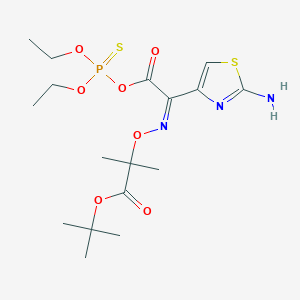
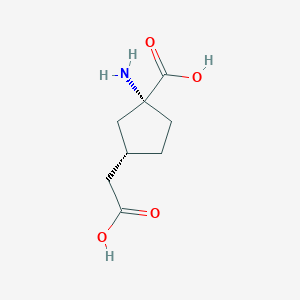
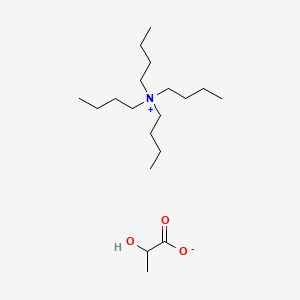
![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B1143168.png)
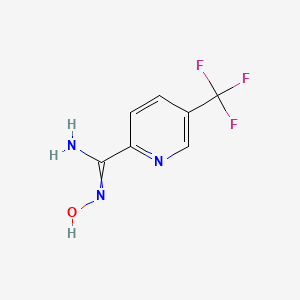
![(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B1143170.png)

